molecular formula C14H14N4O5S B1679811 4-(2,6-Dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid CAS No. 152529-79-8

4-(2,6-Dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid

Cat. No. B1679811
M. Wt: 350.35 g/mol
InChI Key: UYDRRQPGDSIMNU-UHFFFAOYSA-N
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Description

4-(2,6-Dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid, or 4-DPBSA, is an organic compound with a wide range of applications in scientific research. It is a purine-based compound that is used to study the biochemical and physiological effects of different drugs and other compounds on living organisms. This compound is also useful for studying the mechanisms of action and the biological activities of different compounds.

Scientific Research Applications

Catalysts in Organic Synthesis

Benzenesulfonic acid derivatives have been employed as catalysts in organic synthesis. For example, sulfonated Schiff base copper(II) complexes have shown efficiency and selectivity in the alcohol oxidation process, demonstrating the potential of benzenesulfonic acid derivatives in catalyzing significant chemical reactions (Hazra et al., 2015).

Polymerization Catalysts

In the field of polymer science, derivatives of benzenesulfonic acid have been used as catalysts for the copolymerization of acrylates with ethene. These catalysts enable the formation of high molecular weight polymers, indicating the importance of benzenesulfonic acid derivatives in producing materials with specific properties (Skupov et al., 2007).

Synthesis of Spirooxindole-Pyrimidines

Benzenesulfonic acid functionalized silica-coated magnetic nanoparticles have been used to catalyze the synthesis of spirooxindole-pyrimidine derivatives. This demonstrates the role of benzenesulfonic acid derivatives in facilitating the synthesis of complex organic molecules, which could have applications in pharmaceuticals and materials science (Deng et al., 2012).

Liquid Crystal Derivatives

Novel liquid crystal homologous series based on the benzene sulfonic acid moiety have been synthesized and examined, revealing the potential of benzenesulfonic acid derivatives in the development of new materials with specific optoelectrical properties (Alshabanah et al., 2021).

properties

IUPAC Name

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRRQPGDSIMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415532
Record name PSB 1115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid

CAS RN

152529-79-8
Record name 4-(2,3,6,9-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152529-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PSB 1115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,6-Dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid

Citations

For This Compound
1
Citations
EA Vecchio, PJ White, LT May - Pharmacology & Therapeutics, 2019 - Elsevier
The adenosine A 2B receptor (A 2B AR) is one of four adenosine receptor subtypes belonging to the Class A family of G protein-coupled receptors (GPCRs). Until recently, the A 2B AR …
Number of citations: 47 www.sciencedirect.com

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